9-Dehydrotestosterone
Overview
Description
9-Dehydrotestosterone is a derivative of testosterone, an androgen hormone. It is structurally similar to dihydrotestosterone, another potent androgen. This compound plays a significant role in various physiological processes, particularly in the development and maintenance of male characteristics.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 9-Dehydrotestosterone typically involves the dehydrogenation of testosterone. This process can be achieved using various reagents and catalysts. One common method involves the use of selenium dioxide as a dehydrogenating agent under controlled conditions .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale dehydrogenation processes. These processes are optimized for yield and purity, often using advanced catalytic systems and continuous flow reactors to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions: 9-Dehydrotestosterone undergoes several types of chemical reactions, including:
Oxidation: This reaction can convert this compound into various oxidized derivatives.
Reduction: Reduction reactions can revert this compound back to testosterone or other reduced forms.
Substitution: This compound can undergo substitution reactions, particularly at the hydroxyl group, leading to the formation of various esters and ethers.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include chromium trioxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like acyl chlorides and alkyl halides are used under basic or acidic conditions to facilitate substitution reactions.
Major Products:
Scientific Research Applications
9-Dehydrotestosterone has a wide range of applications in scientific research:
Chemistry: It is used as a reference compound in the study of steroid chemistry and as a starting material for the synthesis of other steroids.
Biology: Researchers use this compound to study androgen receptor interactions and the biological effects of androgens.
Medicine: This compound is investigated for its potential therapeutic applications, particularly in hormone replacement therapy and the treatment of androgen deficiency.
Industry: In the pharmaceutical industry, this compound is used in the development of new drugs and as a quality control standard.
Mechanism of Action
9-Dehydrotestosterone exerts its effects by binding to androgen receptors in target tissues. This binding activates the receptor, leading to the transcription of specific genes involved in the development and maintenance of male characteristics. The molecular pathways involved include the regulation of protein synthesis, cell growth, and differentiation .
Comparison with Similar Compounds
Testosterone: The parent compound from which 9-Dehydrotestosterone is derived.
Dihydrotestosterone: A more potent androgen that is structurally similar but has different biological effects.
Dehydroepiandrosterone: Another androgen with distinct physiological roles.
Uniqueness: this compound is unique due to its specific structural modifications, which confer distinct chemical and biological properties. Unlike dihydrotestosterone, it cannot be aromatized to estradiol, making it a pure androgenic steroid .
Properties
IUPAC Name |
(8S,10S,13S,14S,17S)-17-hydroxy-10,13-dimethyl-1,2,6,7,8,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-3-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26O2/c1-18-9-7-13(20)11-12(18)3-4-14-15-5-6-17(21)19(15,2)10-8-16(14)18/h8,11,14-15,17,21H,3-7,9-10H2,1-2H3/t14-,15-,17-,18-,19-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IUFOPOQNYKRRML-FQQAFBJJSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC(=O)C=C1CCC3C2=CCC4(C3CCC4O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CCC(=O)C=C1CC[C@@H]3C2=CC[C@]4([C@H]3CC[C@@H]4O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2398-99-4 | |
Record name | 9-Dehydrotestosterone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2398-99-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 9-Dehydrotestosterone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002398994 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 9-DEHYDROTESTOSTERONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TPC8L0QDJ9 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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